1,2,5-Trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene 1,2,5-Trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1219794-86-1
VCID: VC0121277
InChI: InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD
SMILES: CC1=CC(=C(C=C1)O)C
Molecular Formula: C8H10O
Molecular Weight: 132.23 g/mol

1,2,5-Trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene

CAS No.: 1219794-86-1

Reference Standards

VCID: VC0121277

Molecular Formula: C8H10O

Molecular Weight: 132.23 g/mol

1,2,5-Trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene - 1219794-86-1

CAS No. 1219794-86-1
Product Name 1,2,5-Trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene
Molecular Formula C8H10O
Molecular Weight 132.23 g/mol
IUPAC Name 1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene
Standard InChI InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD
Standard InChIKey KUFFULVDNCHOFZ-WOMAJQTNSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H]
SMILES CC1=CC(=C(C=C1)O)C
Canonical SMILES CC1=CC(=C(C=C1)O)C
Synonyms 2,4-Xylenol-d10; 1-Hydroxy-2,4-dimethylbenzene-d10; 2,4-DMP-d10; 4,6-Dimethylphenol-d10; 4-Hydroxy-1,3-dimethylbenzene-d10; NSC 3829-d10; m-Xylenol -d10;
PubChem Compound 12231676
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator